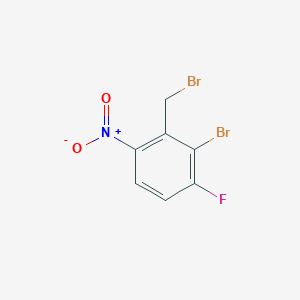

2-Bromo-3-fluoro-6-nitrobenzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-fluoro-6-nitrobenzyl bromide is a chemical compound with the IUPAC name 2-(bromomethyl)-1-fluoro-3-nitrobenzene . It has a molecular weight of 234.02 .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzyl bromide could involve reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . A related compound, 2-bromo-3-fluorobenzonitrile, was synthesized via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 . This indicates that the compound has a benzene ring with a bromomethyl, a fluoro, and a nitro group attached to it.Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are likely to be involved in the chemical reactions of this compound . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

This compound is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 234.02 and a density of 1.733±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One notable application is in the synthesis of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This reaction, facilitated by treatment with active methylene compounds in the presence of excess potassium carbonate, demonstrates the utility of halogenated nitrobenzyl bromides in constructing complex heterocyclic structures with yields ranging from 50-92% (Bunce et al., 2008).

Study of Solvolysis Reactions

Radiopharmaceutical Synthesis

The compound is also pivotal in the synthesis of radiolabeled fluorinated aldehydes and benzyl bromides, which are crucial intermediates for the preparation of new radiopharmaceuticals. This application underscores the role of nitrobenzyl bromides in the development of diagnostic and therapeutic agents, offering a pathway to create labeled compounds for medical imaging and treatment (Lemaire et al., 1992).

Fluorescence Photoactivation Studies

Moreover, 2-Bromo-3-fluoro-6-nitrobenzyl bromide finds application in fluorescence photoactivation through intermolecular proton transfer. This innovative approach leverages the photogenerated acid from the illumination of nitrobenzyl derivatives to induce structural transformations in halochromic compounds, enabling the activation of fluorescence in various media. Such studies open new avenues for developing photoswitchable probes for imaging applications and investigating proton transport with nanometer-level spatial resolution (Swaminathan et al., 2012).

Magnetic Property Research

Additionally, this chemical is integral to synthesizing molecular solids with specific magnetic properties. Research on ion-pair complexes, for example, has elucidated the structural and magnetic characteristics of compounds involving 2-Bromo-3-fluoro-6-nitrobenzyl bromide. These findings contribute to the understanding of molecular interactions and magnetic behavior in solid-state physics, offering insights into the design of materials with tailored magnetic properties (Ni et al., 2005).

Safety and Hazards

Mécanisme D'action

The exact targets and mode of action would depend on the specific structure of the compound and the cell type. The compound’s interaction with its targets could lead to changes in biochemical pathways, potentially affecting cell signaling, metabolism, or other cellular processes .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific compound. Factors such as solubility, stability, and molecular size could influence these properties .

The compound’s action could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

Propriétés

IUPAC Name |

2-bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYFINTWCVNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)